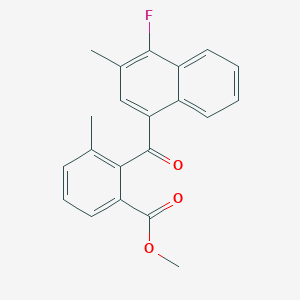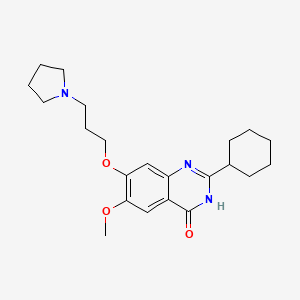
2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the substituted quinazolinone with the desired side chains under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability.
Análisis De Reacciones Químicas
Types of Reactions
2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pyrrolidinylpropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a quinazolinone derivative with a hydroxyl or carbonyl group at the 6-position.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its anti-inflammatory or anti-cancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This compound may interact with molecular targets involved in inflammation, cell proliferation, or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
2-CYCLOHEXYL-6-METHOXYQUINAZOLIN-4(3H)-ONE: Lacks the pyrrolidinylpropoxy group.
6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE: Lacks the cyclohexyl group.
2-CYCLOHEXYL-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE: Lacks the methoxy group.
Uniqueness
The unique combination of the cyclohexyl, methoxy, and pyrrolidinylpropoxy groups in 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H31N3O3 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
2-cyclohexyl-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-3H-quinazolin-4-one |
InChI |
InChI=1S/C22H31N3O3/c1-27-19-14-17-18(15-20(19)28-13-7-12-25-10-5-6-11-25)23-21(24-22(17)26)16-8-3-2-4-9-16/h14-16H,2-13H2,1H3,(H,23,24,26) |
Clave InChI |
QFSBDGFAICTVES-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)C3CCCCC3)OCCCN4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
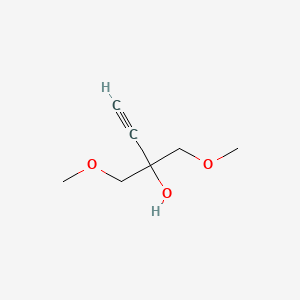
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
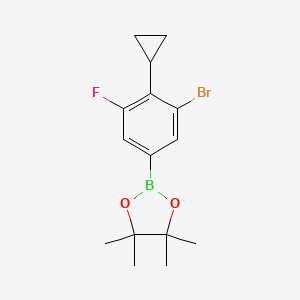
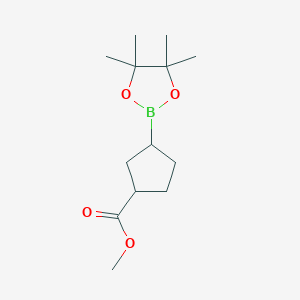


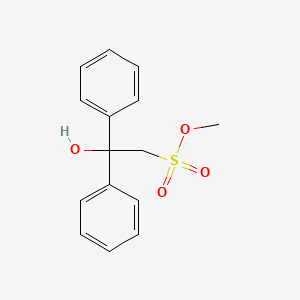
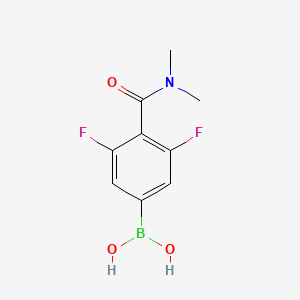
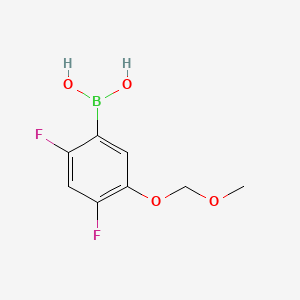
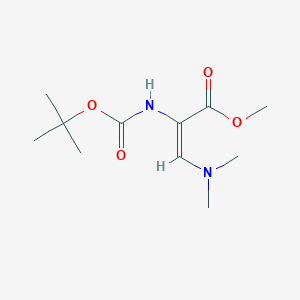
![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
